molecular formula C19H22N2O2S B2975571 3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide CAS No. 899983-25-6

3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide

Cat. No. B2975571
CAS RN: 899983-25-6
M. Wt: 342.46
InChI Key: BPFLPNZAGDNBRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For thiophene, it has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

  • Lithiation and Substitution : Research demonstrates the lithiation and side-chain substitution of 3-alkyl-1H-quinoxalin-2-ones, providing a method for modifying quinoxaline derivatives through reactions with various electrophiles. This methodology could be applied to the synthesis or functionalization of compounds similar to "3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide" (Smith, El‐Hiti, & Mahgoub, 2003).

  • Catalysis : The use of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of alkenes highlights the role of quinoxaline derivatives as ligands in catalysis, suggesting potential catalytic applications for related compounds (Imamoto et al., 2012).

Material Science

  • Electrocatalysis : The development of mesoporous nitrogen-doped carbon from ionic liquids for the electrocatalytic synthesis of hydrogen peroxide showcases the application of nitrogen-containing heterocycles in material science, hinting at the potential of related compounds in catalysis and energy applications (Fellinger, Hasché, Strasser, & Antonietti, 2012).

Pharmacology and Biological Studies

  • Anticancer Activity : Quinoline and its analogs have been reviewed for their anticancer activities, mechanisms of action, and structure-activity relationships. Given the structural similarity to quinoline, "3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide" may also hold potential in cancer drug discovery (Solomon & Lee, 2011).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological system they interact with. For example, some thiophene derivatives are known to have anti-inflammatory and antimicrobial properties .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research may focus on synthesizing new thiophene derivatives and investigating their properties and potential applications.

properties

IUPAC Name

3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-13(2)11-18(22)20-15-7-8-16-14(12-15)5-3-9-21(16)19(23)17-6-4-10-24-17/h4,6-8,10,12-13H,3,5,9,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFLPNZAGDNBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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